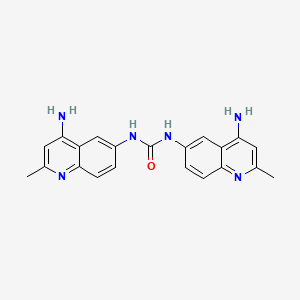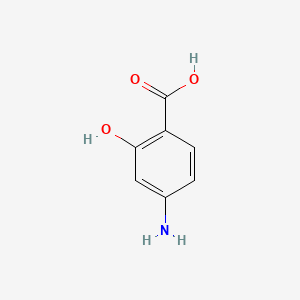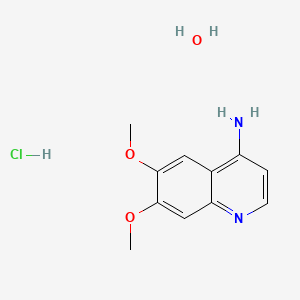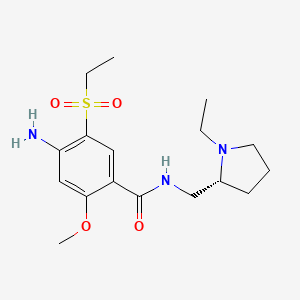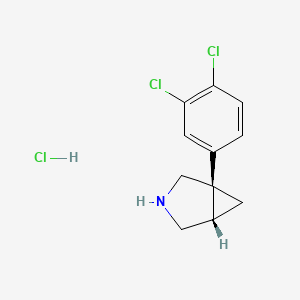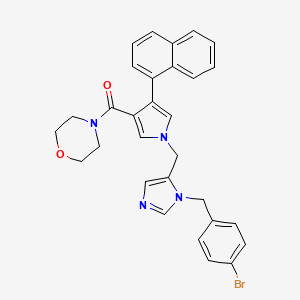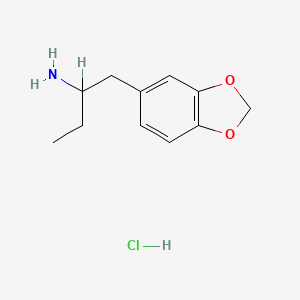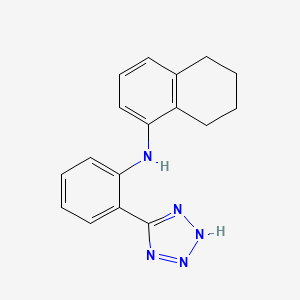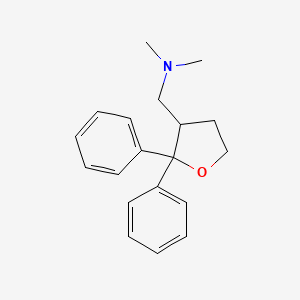![molecular formula C23H26FNO4 B1667193 3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid CAS No. 262433-54-5](/img/structure/B1667193.png)
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid
Descripción general
Descripción
This compound is a small molecule and is classified as experimental . It has a chemical formula of C23H26FNO4 and an average weight of 399.4552 . It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives, which are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid derivative where the amine group is N-acylated . It also contains a 2-naphthalenyl group and a tetramethyl group .Aplicaciones Científicas De Investigación
Retinoic Acid Receptor (RAR) Agonist
BMS-270394 is a nuclear retinoic acid receptor (RARγ) agonist . RARs are part of the superfamily of steroid/thyroid hormone receptors and play a crucial role in the biological effects of retinoids, which are analogues of all-trans-retinoic acid .
Treatment of Acne
BMS-270394 is proposed for use in the oral treatment of acne . Acne is a common skin condition that occurs when hair follicles become plugged with oil and dead skin cells. It can cause whiteheads, blackheads, or pimples.
Prevention of Precancerous Lesions Progression
BMS-270394 is also proposed for use in the prevention of the progression of precancerous lesions in organ transplant patients . Organ transplant patients are at a higher risk of developing precancerous lesions due to immunosuppressive medications.
Lack of Hepatic Toxicity
RARγ agonists like BMS-270394 apparently lack the hepatic toxicity associated with the systemic use of nonselective retinoids . This makes it a safer option for patients who are at risk of liver damage.
Synthesis Process
The synthesis of BMS-270394 includes an enantioselective reduction of r-ketoacid to the corresponding chiral r-hydroxy acid using a NaBH4/L-tartaric acid mixture . This process is crucial in the production of BMS-270394.
Hydrolysis Process
The synthesis of BMS-270394 also involves a racemization-free hydrolysis process . This process is important in maintaining the chiral purity of the compound.
Biomimetic Catalytic Transformation
BMS-270394 is involved in biomimetic catalytic transformation . This process is important in the field of green chemistry, which aims to reduce the environmental impact of chemical processes.
Retinobenzoic Acids Class
BMS-270394 belongs to a class of retinobenzoic acids (arotinoids) that specifically activate the RARγ subtype . This class of compounds has potential applications in various fields of medicine due to their selective activation of RARγ.
Direcciones Futuras
Mecanismo De Acción
Target of Action
BMS-270394, also known as ®-3-fluoro-4-(2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamido)benzoic acid, is a nuclear retinoic acid receptor (RARγ) agonist . The primary target of BMS-270394 is the RARγ subtype , which is one of the three main RAR isoforms, including RARα, RARβ, and RARγ .
Mode of Action
BMS-270394 interacts with its target, the RARγ receptor, by forming a hydrogen bond with the Met-272 sulfur atom . This interaction activates the RARγ receptor, which then selectively regulates gene expression . The active enantiomer, BMS-270394, adopts a conformation close to an energy minimum, which accounts for its biological activity .
Biochemical Pathways
The activation of the RARγ receptor by BMS-270394 influences the transcription of target genes in a ligand-dependent manner . This process plays a crucial role in the growth and differentiation of cells, leading to the acquisition of mature cell functions .
Result of Action
The activation of the RARγ receptor by BMS-270394 leads to the selective regulation of gene expression . This can influence various biological processes, including cell growth, differentiation, and homeostasis . BMS-270394 is proposed for use in the oral treatment of acne and in the prevention of the progression of precancerous lesions in organ transplant patients .
Action Environment
The action of BMS-270394 can be influenced by various environmental factors. For instance, the chiral environment generated by the target can lead to differences in the pharmacological activity of enantiomers . The active enantiomer, BMS-270394, is able to adopt a conformation close to an energy minimum in the chiral environment, which accounts for its biological activity .
Propiedades
IUPAC Name |
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFHDFOMFRLLR-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)[C@H](C(=O)NC3=C(C=C(C=C3)C(=O)O)F)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




